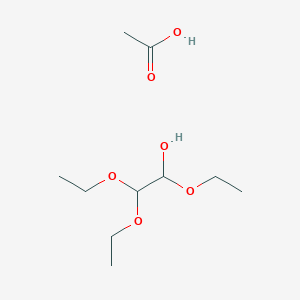
Chuangximycin sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chuangximycin sodium is an antibiotic compound isolated from the bacterium Actinoplanes tsinanensis. It was discovered in the 1970s and is known for its unique indole-dihydrothiopyran heterocyclic skeleton. This compound exhibits significant antibacterial activity and has shown efficacy in both in vitro and in vivo models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of chuangximycin sodium involves a series of enzymatic reactions. The key steps include the formation of the indole-dihydrothiopyran skeleton and the incorporation of sulfur into the molecule. The biosynthetic gene cluster responsible for this compound production has been identified and characterized .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Actinoplanes tsinanensis under controlled conditions. The fermentation broth is then processed to isolate and purify the antibiotic compound. Advances in synthetic biology and combinatorial biosynthesis have also paved the way for the production of novel chuangximycin derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Chuangximycin sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole-dihydrothiopyran skeleton.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chuangximycin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sulfur incorporation in natural products.
Biology: The compound is studied for its antibacterial activity and its mechanism of action against bacterial pathogens.
Medicine: this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound’s unique structure makes it a valuable candidate for the development of new antibiotics and other therapeutic agents
Mecanismo De Acción
Chuangximycin sodium exerts its antibacterial effects by inhibiting bacterial tryptophanyl-tRNA synthetase. This enzyme is essential for protein synthesis in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound’s unique indole-dihydrothiopyran skeleton plays a crucial role in its binding to the enzyme and its subsequent inhibitory activity .
Comparación Con Compuestos Similares
Chuangximycin sodium is unique due to its indole-dihydrothiopyran heterocyclic skeleton. Similar compounds include:
Indolmycin: Another indole alkaloid antibiotic that inhibits tryptophanyl-tRNA synthetase.
Thiostrepton: A sulfur-containing antibiotic with a different mechanism of action.
Lincosamides: A class of antibiotics that also target bacterial protein synthesis but through different molecular pathways.
This compound stands out due to its specific inhibition of tryptophanyl-tRNA synthetase and its potential for the development of novel antibacterial agents .
Propiedades
Número CAS |
102419-73-8 |
|---|---|
Fórmula molecular |
C12H10NNaO3S |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
sodium;sulfanyl 5-methyl-7-oxa-2-azanidatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylate |
InChI |
InChI=1S/C12H10NO3S.Na/c1-6-7-5-13-8-3-2-4-9(10(7)8)15-11(6)12(14)16-17;/h2-6,11,17H,1H3;/q-1;+1 |
Clave InChI |
UBHAHHJGTOJRIY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC2=CC=CC3=C2C1=C[N-]3)C(=O)OS.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
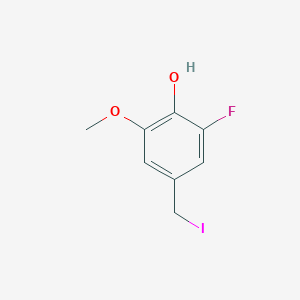
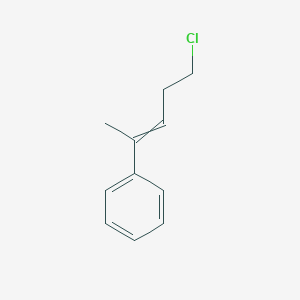

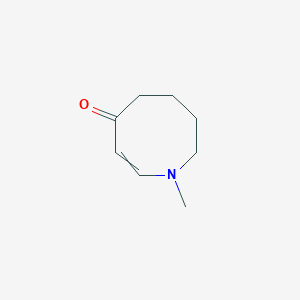
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
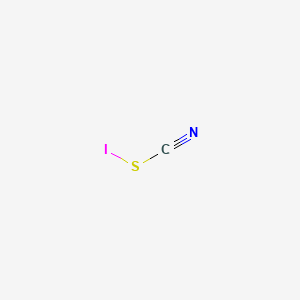
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
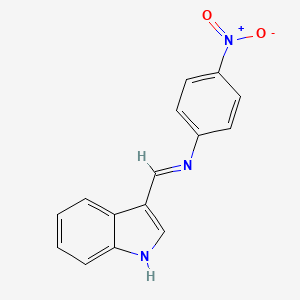
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
